A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyl-3-methylimidazolium (B1224943) bromide, often abbreviated as [C6mim][Br], is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ILs, it possesses a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make it a promising candidate for applications in green chemistry, electrochemistry, catalysis, and as a medium for biochemical reactions.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of 1-hexyl-3-methylimidazolium bromide, complete with experimental protocols and data presented for ease of reference and comparison.
Core Physicochemical Properties
The utility of 1-hexyl-3-methylimidazolium bromide in various applications is fundamentally dictated by its physicochemical properties. Key parameters such as density, viscosity, melting point, thermal stability, and solubility are crucial for designing and optimizing processes.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of 1-hexyl-3-methylimidazolium bromide reported in the literature.
| Property | Value | Temperature (°C) | Reference(s) |
| Molecular Formula | C10H19BrN2 | - | [3] |
| Molecular Weight | 247.18 g/mol | - | [3] |
| Melting Point | -15 °C | - | [1][3] |
| Density | 1.271 g/cm³ | 26 | [1][3] |
| 1.23 g/cm³ | Room Temp. | [4][5] | |
| Viscosity | 3822 cP (mPa·s) | 25 | [1][3] |
| Conductivity | 0.051 mS/cm | 20 | [1][3] |
| Boiling Point | 395 °C (at 6 mmHg) | - | [4] |
Table 1: General Physicochemical Properties of 1-Hexyl-3-methylimidazolium Bromide
| Solvent | Solubility / Miscibility | Reference(s) |
| Water | Soluble | [6][7] |
| Ethanol (B145695) | Soluble | [8][9][10] |
| Methanol | Soluble | [8][9][11] |
| Acetone | Soluble | [12][13] |
| Acetonitrile | Soluble | [8][9] |
| Propanol | Soluble | [8][9] |
| Butanol | Soluble | [8][9] |
| Thiophene | Excellent Solvent | [8] |
| Nitromethane | Excellent Solvent | [8] |
| Benzene & Derivatives | Poor Solvents | [8] |
| n-Alkanes (C6-C12) | Poor Solvents | [8] |
Table 2: Solubility of 1-Hexyl-3-methylimidazolium Bromide in Various Solvents
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate characterization of ionic liquids. This section outlines the protocols for the synthesis of 1-hexyl-3-methylimidazolium bromide and the measurement of its key physicochemical properties.
Synthesis of 1-Hexyl-3-methylimidazolium Bromide
The synthesis of 1-hexyl-3-methylimidazolium bromide is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-bromohexane (B126081).[14][15]
Materials:
-
1-methylimidazole (purified)
-
1-bromohexane (purified)
-
Ethyl acetate (B1210297) (or other suitable washing solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of 1-methylimidazole and 1-bromohexane. A slight excess of 1-bromohexane (e.g., 1.1 equivalents) can be used to ensure complete reaction of the 1-methylimidazole.[15]
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 70-80°C with vigorous stirring.[15] The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions. The reaction time can vary from a few hours to 48 hours, depending on the scale and desired conversion.[14] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10-20 minutes.[15]
-
Work-up and Purification: After the reaction is complete (as monitored by techniques like TLC or NMR), the mixture is cooled to room temperature. The resulting product, which may be a viscous liquid or a solid, is washed several times with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or diethyl ether.[14] This step is crucial for removing any unreacted starting materials.
-
Drying: The purified 1-hexyl-3-methylimidazolium bromide is then dried under vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual solvent and moisture.[14] The final product should be a clear, viscous liquid or a white to off-white solid, depending on its purity and residual solvent content.
Measurement of Physicochemical Properties
-
Calibration: Calibrate the vibrating tube densitometer using two standards of known density that bracket the expected density of the ionic liquid. Typically, dry air and deionized water are used.
-
Sample Preparation: Ensure the 1-hexyl-3-methylimidazolium bromide sample is free of any air bubbles and impurities. Degassing the sample prior to measurement is recommended.
-
Measurement: Inject the sample into the oscillating U-tube of the densitometer. The instrument measures the change in the resonant frequency of the tube, which is directly related to the density of the sample.
-
Temperature Control: Perform measurements at a constant, precisely controlled temperature. For temperature-dependent studies, allow the sample to equilibrate at each target temperature before recording the density.
-
Viscometer Selection: Choose a capillary viscometer (e.g., Ubbelohde type) with a capillary size appropriate for the expected viscosity of 1-hexyl-3-methylimidazolium bromide.
-
Temperature Control: Place the viscometer in a constant temperature bath and allow it to thermally equilibrate.
-
Sample Loading: Introduce a known volume of the ionic liquid into the viscometer.
-
Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the ionic liquid at the same temperature.
-
Sample Preparation: Place a small, accurately weighed amount of the 1-hexyl-3-methylimidazolium bromide sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
TGA Analysis (Thermal Stability):
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.
-
-
DSC Analysis (Phase Transitions):
-
Place the sample in the DSC furnace alongside a reference pan.
-
Subject the sample to a controlled temperature program, which typically includes heating and cooling cycles to observe melting, crystallization, and glass transitions.
-
The instrument measures the heat flow to or from the sample relative to the reference, allowing for the determination of transition temperatures and enthalpies.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 1-hexyl-3-methylimidazolium bromide.
Physicochemical Characterization Workflow
References
- 1. roco.global [roco.global]
- 2. nbinno.com [nbinno.com]
- 3. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]
- 4. 1-HEXYL-3-METHYLIMIDAZOLIUM BROMIDE | 85100-78-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical Determination of the Solubility Parameters of 1-Alkyl-3-methylimidazolium Bromide ([CnC1im]Br, n = 5, 6, 7, 8) Ionic Liquids by Inverse Gas Chromatography and the Hansen Solubility Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interactions of 1-hexyl-3-methylimidazolium Bromide with Acetone [cjcp.ustc.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. asianpubs.org [asianpubs.org]
